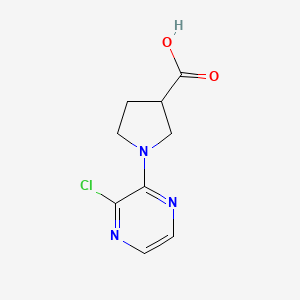
(2-Methoxybenzyl)(3-pyridinylmethyl)amine hydrobromide
Overview
Description
“(2-Methoxybenzyl)(3-pyridinylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609407-50-2 . It has a molecular weight of 309.21 . The IUPAC name for this compound is N-(2-methoxybenzyl)(3-pyridinyl)methanamine hydrobromide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16N2O.BrH/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12;/h2-9,16H,10-11H2,1H3;1H . This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis Techniques and Applications
Reductive Amination Processes : The synthesis of related compounds through reductive amination offers a glimpse into the potential applications of (2-Methoxybenzyl)(3-pyridinylmethyl)amine hydrobromide in organic synthesis. For example, a fast and simple three-step sequence for synthesizing N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide demonstrates the utility of this methodology in organic chemistry laboratories, serving as a practical example of the reductive amination reaction (Touchette, 2006).
Copper Complexes and Oxidative Properties : The synthesis of copper complexes with ligands similar to (2-Methoxybenzyl)(3-pyridinylmethyl)amine highlights their potential in catalyzing oxidative reactions. For instance, the copper(II) complexes of certain ligands were shown to oxidize benzyl alcohol to benzaldehyde, indicating a role in catalysis and oxidative processes (Philibert et al., 2003).
Lanthanide Complexes : The preparation of lanthanide complexes with bulky ortho 3-methoxy groups on N4O3 amine phenol ligands, similar in structure to the subject compound, suggests applications in the development of materials and catalysts that can leverage the unique properties of lanthanides (Liu et al., 1993).
Protonation Sites and Hydrogen Bonding : Research on the mono-hydrobromide salts of related compounds, focusing on their protonation sites and hydrogen bonding patterns, can provide insights into the structural and electronic properties of this compound. Such studies are crucial for understanding intermolecular interactions and the development of pharmaceuticals (Böck et al., 2021).
Secondary Amines Synthesis : The preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides showcases a methodology that could be applied to (2-Methoxybenzyl)(3-pyridinylmethyl)amine for synthesizing a wide range of amines, highlighting its versatility in organic synthesis (Kurosawa et al., 2003).
Safety and Hazards
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.BrH/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12;/h2-9,16H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOISONYSGITNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CN=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)

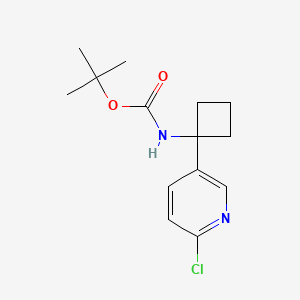
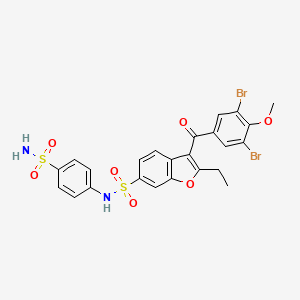
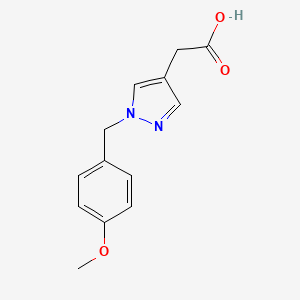



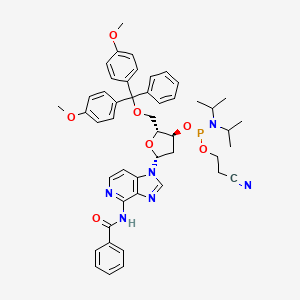


![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)

